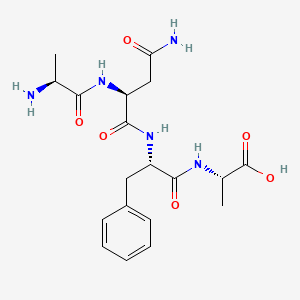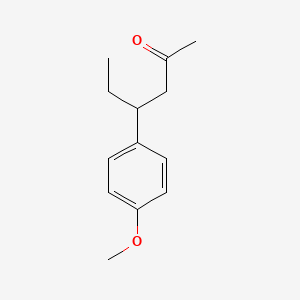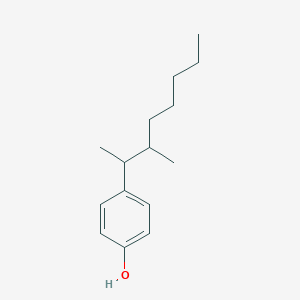
2-Methoxy-1,3,2-oxazaphosphinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1,3,2-oxazaphosphinane is an organophosphorus compound characterized by a unique ring structure containing phosphorus, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-1,3,2-oxazaphosphinane can be synthesized through a one-pot, three-component condensation reaction. This method involves the reaction of an amino alcohol, an aromatic aldehyde, and triethyl phosphite under ultrasound irradiation and solvent-free conditions . The advantages of this method include high yields, shorter reaction times, and easy isolation of the products.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,3,2-oxazaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents and various catalysts. Reaction conditions often involve controlled temperatures and the presence of specific solvents or solvent-free environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while substitution reactions produce derivatives with different functional groups.
Scientific Research Applications
2-Methoxy-1,3,2-oxazaphosphinane has several applications in scientific research:
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-1,3,2-oxazaphosphinane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby disrupting their normal function . The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function.
Comparison with Similar Compounds
2-Methoxy-1,3,2-oxazaphosphinane can be compared with other similar compounds, such as:
2-Ethoxy-1,3,2-dioxaphospholane: This compound has a similar ring structure but with an ethoxy group instead of a methoxy group.
2-Phenyl-1,4,2-oxazaphosphinane: This derivative contains a phenyl group and has been studied for its biological activities.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Conclusion
This compound is a versatile organophosphorus compound with significant potential in various scientific and industrial fields. Its unique chemical structure and properties enable it to participate in diverse reactions and applications, making it a valuable compound for further research and development.
Properties
CAS No. |
865434-41-9 |
|---|---|
Molecular Formula |
C4H10NO2P |
Molecular Weight |
135.10 g/mol |
IUPAC Name |
2-methoxy-1,3,2-oxazaphosphinane |
InChI |
InChI=1S/C4H10NO2P/c1-6-8-5-3-2-4-7-8/h5H,2-4H2,1H3 |
InChI Key |
GZIDXJOBBISVNV-UHFFFAOYSA-N |
Canonical SMILES |
COP1NCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine](/img/structure/B12540779.png)
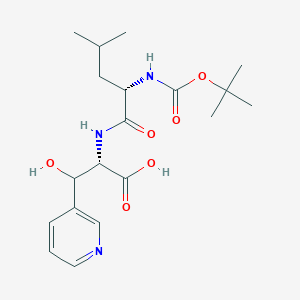
![4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12540787.png)
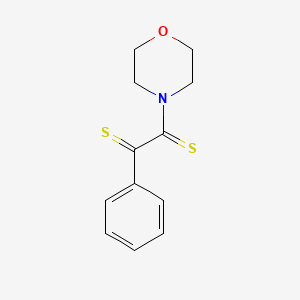
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12540796.png)
![Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate](/img/structure/B12540798.png)
![3-{[Methyl(phenyl)boranyl]oxy}propyl acetate](/img/structure/B12540807.png)
![5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide](/img/structure/B12540819.png)
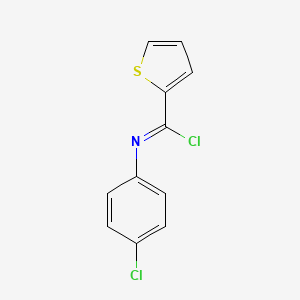
![Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide](/img/structure/B12540832.png)

